molecular formula C19H20ClN3O2 B277858 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

货号 B277858
分子量: 357.8 g/mol
InChI 键: IPGHAGDRQFWJDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various types of cancer. Sorafenib was first approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

作用机制

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. The MAPK/ERK pathway is activated in many types of cancer and promotes cell proliferation, survival, and angiogenesis. By inhibiting RAF kinases, Sorafenib blocks the activation of the MAPK/ERK pathway and reduces cell proliferation and angiogenesis. Sorafenib also inhibits VEGFR 2 and 3, which are involved in angiogenesis, and PDGFR β, which is involved in cell proliferation and survival. By inhibiting these receptors, Sorafenib reduces angiogenesis and tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sorafenib inhibits cell proliferation and induces apoptosis in cancer cells. Sorafenib also inhibits angiogenesis and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that Sorafenib reduces tumor growth and metastasis in animal models of cancer. Sorafenib has also been shown to have anti-angiogenic and anti-inflammatory effects in animal models of arthritis and colitis.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has limitations for lab experiments. It is a non-specific kinase inhibitor that can inhibit the activity of multiple kinases. This can make it difficult to determine the specific target of Sorafenib in a particular experiment. Sorafenib is also a cytotoxic agent that can induce cell death in non-cancer cells, which can complicate the interpretation of results.

未来方向

There are several future directions for the research of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other therapeutic agents for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate the use of Sorafenib in other types of cancer, such as lung cancer and breast cancer. Sorafenib has shown promising results in preclinical studies of these cancers. Finally, there is a need to develop more specific kinase inhibitors that can target the specific kinases involved in cancer without inhibiting other kinases. This will improve the efficacy and reduce the side effects of kinase inhibitors like Sorafenib.

合成方法

The synthesis of Sorafenib involves a multi-step process that starts with the condensation of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine to form 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-(4-chloroanilino)-4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Sorafenib.

科学研究应用

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including RCC, HCC, and thyroid cancer. It has also been investigated for its anti-angiogenic and anti-inflammatory properties. Sorafenib inhibits the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) β, and c-KIT. By inhibiting these kinases, Sorafenib blocks cell proliferation, angiogenesis, and tumor growth.

属性

产品名称

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

分子式

C19H20ClN3O2

分子量

357.8 g/mol

IUPAC 名称

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-8-3-2-7-17(18)21-19(25)15-5-4-6-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI 键

IPGHAGDRQFWJDW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

规范 SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。